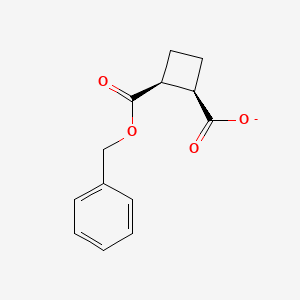
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate: is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclobutane ring substituted with a phenylmethoxycarbonyl group and a carboxylate group, making it a valuable intermediate in the synthesis of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate serves as a valuable intermediate for constructing complex molecules, particularly in the synthesis of chiral compounds.
Biology and Medicine: The compound’s chiral nature makes it useful in the development of pharmaceuticals, where stereochemistry plays a crucial role in drug efficacy and safety. It can be used in the synthesis of chiral drugs or as a building block for biologically active molecules.
Industry: In the chemical industry, this compound can be utilized in the production of fine chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, its mechanism would be related to its interaction with specific molecular targets, such as enzymes or receptors, influenced by its stereochemistry.
Comparación Con Compuestos Similares
- (1R,2S)-2-phenylcyclopropanecarboxylate
- (1R,2S)-2-phenylmethoxycarbonylcyclopropane-1-carboxylate
Comparison: Compared to similar compounds, (1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate has a larger ring size, which can influence its reactivity and the types of reactions it undergoes. The presence of the phenylmethoxycarbonyl group also adds steric and electronic effects that can affect its chemical behavior and applications.
This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Número CAS |
648432-92-2 |
|---|---|
Fórmula molecular |
C13H13O4- |
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
(1R,2S)-2-phenylmethoxycarbonylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H14O4/c14-12(15)10-6-7-11(10)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15)/p-1/t10-,11+/m1/s1 |
Clave InChI |
QPQJKZNHXUCVLC-MNOVXSKESA-M |
SMILES isomérico |
C1C[C@@H]([C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CC(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
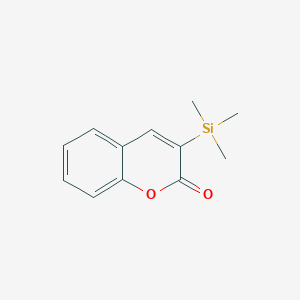
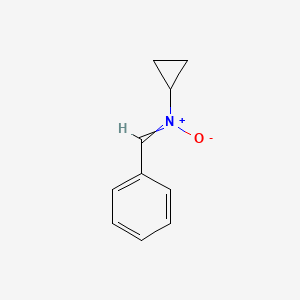
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
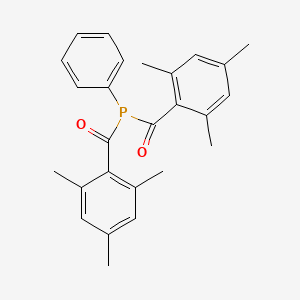
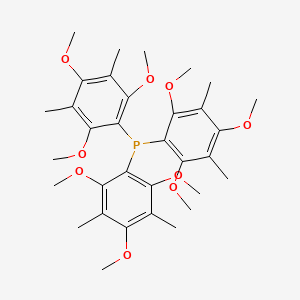

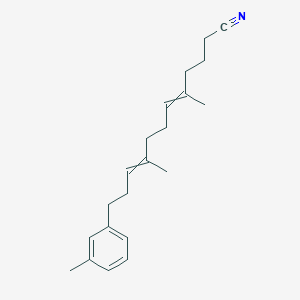
![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
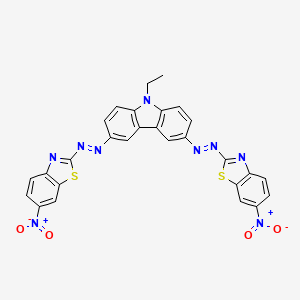
![Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate](/img/structure/B12601546.png)
